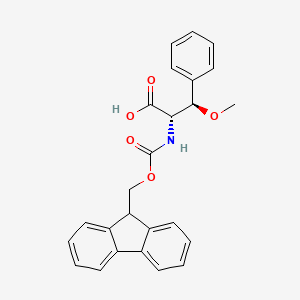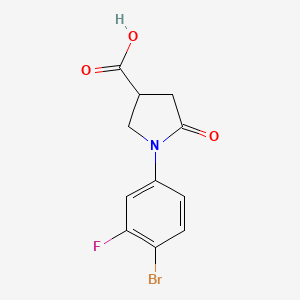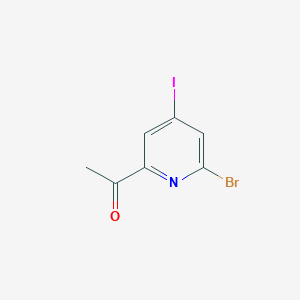
5-(1,3-Dioxolan-2-YL)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Dioxolan-2-YL)nicotinaldehyde is an organic compound that features a nicotinaldehyde moiety attached to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-YL)nicotinaldehyde typically involves the acetalization of nicotinaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds as follows:
Reactants: Nicotinaldehyde and ethylene glycol.
Catalyst: A Brönsted or Lewis acid, such as toluenesulfonic acid or zirconium tetrachloride.
Conditions: Refluxing in toluene with continuous removal of water using a Dean-Stark apparatus.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-YL)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The dioxolane ring can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: Acidic or basic catalysts, depending on the specific substitution reaction.
Major Products
Oxidation: 5-(1,3-Dioxolan-2-YL)nicotinic acid.
Reduction: 5-(1,3-Dioxolan-2-YL)nicotinalcohol.
Substitution: Various substituted dioxolane derivatives depending on the reactants used.
Scientific Research Applications
5-(1,3-Dioxolan-2-YL)nicotinaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-YL)nicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The dioxolane ring provides stability and can influence the compound’s reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog without the nicotinaldehyde moiety.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
Nicotinaldehyde: Lacks the dioxolane ring but shares the aldehyde functionality.
Uniqueness
5-(1,3-Dioxolan-2-YL)nicotinaldehyde is unique due to the combination of the nicotinaldehyde moiety and the dioxolane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
5-(1,3-dioxolan-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H9NO3/c11-6-7-3-8(5-10-4-7)9-12-1-2-13-9/h3-6,9H,1-2H2 |
InChI Key |
XSGYBRAIAPCFEO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CN=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


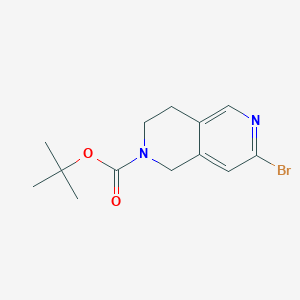
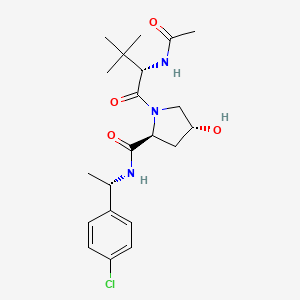


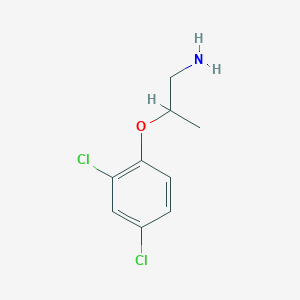

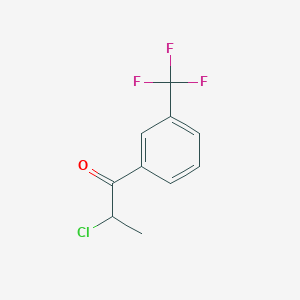
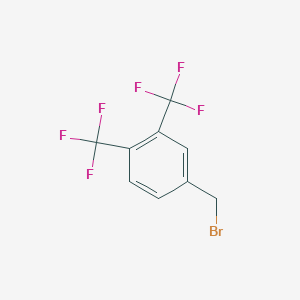
![[4,6-Bis(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14857908.png)
![(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B14857913.png)
